

# (3-Bromo-5-methoxyphenyl)methanol CAS number and identifiers

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## Compound of Interest

Compound Name: (3-Bromo-5-methoxyphenyl)methanol

Cat. No.: B1278437

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## (3-Bromo-5-methoxyphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ref: CAS No. 262450-64-6

This technical guide provides a comprehensive overview of **(3-Bromo-5-methoxyphenyl)methanol**, a key intermediate in organic synthesis. While detailed experimental data and biological applications are not extensively documented in publicly available literature, this guide consolidates the known information and provides a standardized protocol for its synthesis and characterization.

## Chemical Identifiers and Properties

**(3-Bromo-5-methoxyphenyl)methanol**, also known as 3-Bromo-5-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure and key identifiers are summarized below.

Identifier	Value
CAS Number	262450-64-6
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	217.06 g/mol
IUPAC Name	(3-Bromo-5-methoxyphenyl)methanol
Synonyms	3-Bromo-5-methoxybenzyl alcohol

Note: Detailed physicochemical properties such as melting point, boiling point, and density are not consistently reported in available literature. These properties should be determined empirically upon synthesis.

## Synthesis Protocol

The primary route for the synthesis of **(3-Bromo-5-methoxyphenyl)methanol** is the reduction of its corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde (CAS No. 262450-65-7). A standard and reliable method for this transformation is the use of sodium borohydride (NaBH<sub>4</sub>) in an alcoholic solvent.

## Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

- 3-Bromo-5-methoxybenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH) or Ethanol (EtOH)
- Dichloromethane (DCM) or Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- **Dissolution:** Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reduction:** Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete (typically within 1-2 hours), slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
- **Extraction:** Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volumes).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(3-Bromo-5-methoxyphenyl)methanol**. The product can be further purified by column chromatography on silica gel if necessary.

## Characterization

Upon synthesis, the structure and purity of **(3-Bromo-5-methoxyphenyl)methanol** should be confirmed using standard analytical techniques.

Analytical Technique	Expected Observations
$^1\text{H}$ NMR	Appearance of a singlet corresponding to the benzylic $\text{CH}_2$ protons (typically around 4.5-4.7 ppm) and the disappearance of the aldehydic proton signal (around 9.8-10.0 ppm). A singlet for the methoxy group protons (around 3.8 ppm) and aromatic proton signals will also be present.
$^{13}\text{C}$ NMR	Appearance of a signal for the benzylic carbon (typically around 60-65 ppm) and the disappearance of the aldehydic carbonyl carbon signal (around 190 ppm).
Infrared (IR) Spectroscopy	Appearance of a broad O-H stretching band (around 3200-3600 $\text{cm}^{-1}$ ) and the disappearance of the C=O stretching band of the aldehyde (around 1700 $\text{cm}^{-1}$ ).
Mass Spectrometry	The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

## Logical Workflow and Diagrams

The synthesis of **(3-Bromo-5-methoxyphenyl)methanol** follows a straightforward logical workflow from the commercially available starting material.



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Caption: Synthetic workflow for **(3-Bromo-5-methoxyphenyl)methanol**.

## Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature detailing the biological activity of **(3-Bromo-5-methoxyphenyl)methanol** or its involvement in any specific signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological relevance. Researchers investigating novel compounds containing the 3-bromo-5-methoxybenzyl moiety are encouraged to perform their own biological assays to determine its potential effects.

## Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling **(3-Bromo-5-methoxyphenyl)methanol** and its precursor. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous experimental validation and safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

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